2H-1-Benzopyran-2-one, 5-hydroxy-
CAS No.: 6093-67-0
Cat. No.: VC21355306
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6093-67-0 |
|---|---|
| Molecular Formula | C9H6O3 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | 5-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H |
| Standard InChI Key | CDHSCTCRBLLCBJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CC(=O)OC2=C1)O |
| Canonical SMILES | C1=CC(=C2C=CC(=O)OC2=C1)O |
Introduction
2H-1-Benzopyran-2-one, 5-hydroxy-, commonly known as 5-hydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is widely distributed in plants and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is structurally characterized by its benzopyran ring system, which is a key feature of coumarins.
Biological Activities
5-Hydroxycoumarin has been studied for its various biological activities, which include:
-
Antioxidant Activity: It acts as a free radical scavenger, helping protect cells from oxidative damage.
-
Anti-inflammatory Activity: This compound can modulate inflammatory pathways, potentially reducing inflammation.
-
Antimicrobial Activity: Some studies suggest that it may exhibit antibacterial and antifungal properties, although these are less well-documented compared to other coumarin derivatives.
Research Findings
Recent research has focused on synthesizing derivatives of coumarins to enhance their biological activities. For example, modifications at the 3 and 7 positions of the benzopyran ring have led to compounds with improved antimicrobial properties .
Synthesis and Derivatives
| Compound | Substituents | Activity |
|---|---|---|
| 3ac | Basic ether side chain at C-7, substituted phenyl at C-3 | Antifungal |
| 3ae | Similar to 3ac, with specific phenyl substitutions | Antifungal, better than fluconazole against Trichophyton mentagrophytes |
| 3bc | Chlorophenyl at C-3, piperidin-1-yl-ethoxy at C-7 | Antifungal |
These derivatives highlight the potential for modifying the benzopyran ring to enhance specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume